molecular formula C7H5F2NO3 B597304 2-(Difluoromethoxy)isonicotinic acid CAS No. 1211581-51-9

2-(Difluoromethoxy)isonicotinic acid

Cat. No.: B597304
CAS No.: 1211581-51-9
M. Wt: 189.118
InChI Key: UZXZLODCGSAFNJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H5F2NO3. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a difluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of isonicotinic acid with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the difluoromethoxy group replaces the hydrogen atom at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)isonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Difluoromethoxy)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to 2-(Difluoromethoxy)isonicotinic acid, with a similar structure but lacking the difluoromethoxy group.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position instead of the 4-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its reactivity, stability, and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZLODCGSAFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737923
Record name 2-(Difluoromethoxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-51-9
Record name 2-(Difluoromethoxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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